
3-(Benzylimino)-2-indolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylimino)-2-indolinone is an organic compound that belongs to the class of indolinones Indolinones are heterocyclic compounds containing an indole ring fused to a ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylimino)-2-indolinone typically involves the condensation of benzylamine with isatin. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Benzylamine reacts with isatin in the presence of acetic acid to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylimino)-2-indolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and can be carried out under mild to moderate conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted indolinone derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Benzylimino)-2-indolinone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 3-(Benzylimino)-2-indolinone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Indolinone: The parent compound, which lacks the benzyl group.
Isatin: A precursor in the synthesis of 3-(Benzylimino)-2-indolinone.
Benzylamine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both the indolinone core and the benzyl group, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C15H12N2O |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
3-benzylimino-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O/c18-15-14(12-8-4-5-9-13(12)17-15)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) |
Clave InChI |
CDVQBWZXYMBSGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN=C2C3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


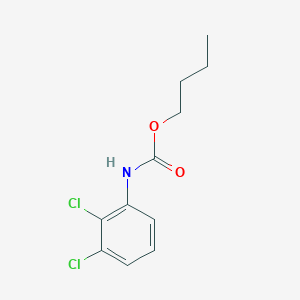
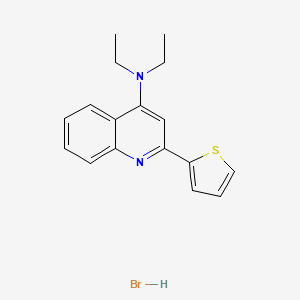
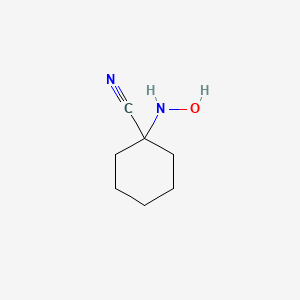

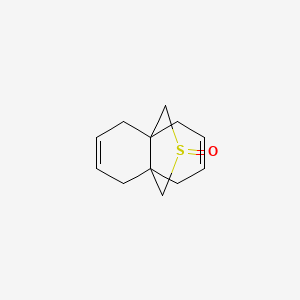
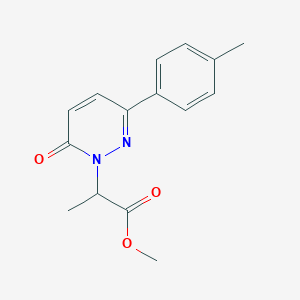
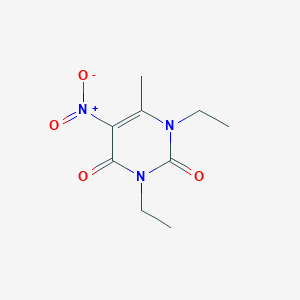
![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)

![2-Phenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B11957676.png)



![2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)
